molecular formula C14H21NO B3048625 4-(3-Phenylpropyl)piperidin-4-ol CAS No. 177172-37-1

4-(3-Phenylpropyl)piperidin-4-ol

Cat. No.: B3048625
CAS No.: 177172-37-1
M. Wt: 219.32 g/mol
InChI Key: MRKWQCUGCSVVFJ-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)piperidin-4-ol is a synthetic compound belonging to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a 3-phenylpropyl group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 3-phenylpropyl bromide.

    Nucleophilic Substitution: Piperidine undergoes nucleophilic substitution with 3-phenylpropyl bromide in the presence of a base, such as sodium hydride or potassium carbonate, to form 4-(3-Phenylpropyl)piperidine.

    Oxidation: The resulting 4-(3-Phenylpropyl)piperidine is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group at the 4-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-(3-Phenylpropyl)piperidine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 4-(3-Phenylpropyl)piperidin-4-one or 4-(3-Phenylpropyl)piperidine-4-carboxylic acid.

    Reduction: 4-(3-Phenylpropyl)piperidine.

    Substitution: 4-(3-Phenylpropyl)piperidin-4-halide or 4-(3-Phenylpropyl)piperidin-4-amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a potential antagonist of the CCR5 receptor, which plays a crucial role in HIV entry into host cells . The compound’s structure allows it to form strong interactions with the receptor, inhibiting its function and preventing viral entry.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Phenylpropyl)piperidine: Lacks the hydroxyl group at the 4-position.

    4-(3-Phenylpropyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.

    4-(3-Phenylpropyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group at the 4-position.

Uniqueness

4-(3-Phenylpropyl)piperidin-4-ol is unique due to the presence of both a 3-phenylpropyl group and a hydroxyl group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.

Biological Activity

4-(3-Phenylpropyl)piperidin-4-ol, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its interaction with various biological targets, particularly the sigma-1 receptor. This compound is structurally characterized by a piperidine ring substituted with a 3-phenylpropyl group and a hydroxyl group at the 4-position. This article explores the biological activity, pharmacological properties, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C17H23NO
  • Molecular Weight : 255.37 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in organic solvents such as methanol and chloroform

This compound primarily exerts its biological effects through:

  • Sigma-1 Receptor Modulation : This compound acts as a selective ligand for the sigma-1 receptor, which is involved in various neurological processes, including neuroprotection and modulation of neurotransmitter systems .
  • Antioxidant Activity : Research indicates that it possesses antioxidant properties, which may mitigate oxidative stress in neuronal cells, potentially benefiting conditions like Alzheimer's disease .

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems has been studied extensively:

  • Dopamine Reuptake Inhibition : The compound has shown potential in inhibiting dopamine reuptake, which may have implications for treating disorders like depression and schizophrenia .
  • Neuroprotective Effects : Its ability to modulate sigma receptors suggests a role in neuroprotection against excitotoxicity and apoptosis in neuronal cells .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects that could be beneficial in treating neuroinflammatory conditions. Studies have demonstrated its capacity to reduce pro-inflammatory cytokine production .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly influence cellular signaling pathways associated with neuroprotection:

  • Cell Culture Experiments : Neuronal cell lines treated with the compound exhibited reduced markers of oxidative stress and apoptosis compared to untreated controls .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Alzheimer's Disease Models : In rodent models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidinePiperidine derivativeAltered activity due to trifluoromethyl group
4-(3-PHENYLPROPYL)-PIPERIDINERelated structureAntiviral activity against HIV
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidinePiperidine derivativeDopamine reuptake inhibitor

The structural variations among these compounds influence their biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-(3-phenylpropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(9-11-15-12-10-14)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKWQCUGCSVVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329040
Record name 4-(3-phenylpropyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177172-37-1
Record name 4-(3-phenylpropyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.3 g (10.7 mmol) of 1-benzyl-4-hydroxy-4-(3-phenylpropyl)piperidine and 0.5 g of Pd(OH)2 (Pearlman's catalyst) in 80 mL of MeOH was hydrogenated at 50 psi for 24 h. The reaction mixture was filtered through a thin pad of celite and concentrated to give the title compound.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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